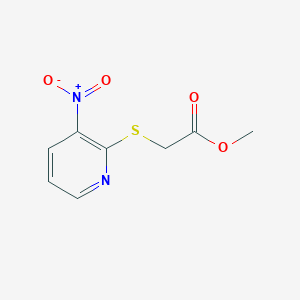

Methyl 2-(3-nitropyridin-2-yl)sulphanylacetate

Overview

Description

“Methyl 2-(3-nitropyridin-2-yl)sulphanylacetate” is a chemical compound with the molecular formula C8H8N2O4S . It is used in life science research .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-nitropyridin-2-yl)sulphanylacetate” is represented by the formula C8H8N2O4S . The molecular weight of the compound is 228.227 .Physical And Chemical Properties Analysis

“Methyl 2-(3-nitropyridin-2-yl)sulphanylacetate” has a molecular weight of 228.227 .Scientific Research Applications

Anticancer Drug Synthesis

Methyl 2-(3-nitropyridin-2-yl)sulphanylacetate: is a valuable intermediate in the synthesis of small molecule anticancer drugs. These drugs often target the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival, making it a promising target for cancer treatment . The compound’s ability to act as an intermediate allows for the development of various anticancer agents, potentially overcoming resistance issues seen with current treatments.

Glucokinase Activator Improvement

This compound is also instrumental in enhancing glucokinase activators. Glucokinase is an enzyme that plays a vital role in glucose homeostasis, and its activators are being researched for their potential to treat diabetes by regulating blood sugar levels. The modification of Methyl 2-(3-nitropyridin-2-yl)sulphanylacetate can lead to more effective glucokinase activators .

Analgesic Potential

Some derivatives of Methyl 2-(3-nitropyridin-2-yl)sulphanylacetate show potential as analgesics. By modifying the compound’s structure, researchers can develop new pain-relief medications that may have fewer side effects or increased efficacy compared to existing drugs .

Synthesis of Nucleophilic Functionalization Compounds

The compound serves as a precursor in the synthesis of nucleophilic functionalization compounds. These compounds have a wide range of applications, including the development of pharmaceuticals and biologically active molecules. Their synthesis involves complex reactions where Methyl 2-(3-nitropyridin-2-yl)sulphanylacetate plays a critical role .

Development of Tyrosine Kinase Inhibitors

Tyrosine kinases are enzymes that are involved in the activation of many proteins by signal transduction cascades. Inhibitors of these enzymes are used to treat cancers and other diseasesMethyl 2-(3-nitropyridin-2-yl)sulphanylacetate is used in the synthesis of these inhibitors, which can help in the development of new therapies for diseases where tyrosine kinases play a part .

Photophysical Property Research

The compound is used in the study of photophysical properties, which is essential in the field of photochemistry. Understanding these properties can lead to advancements in solar energy conversion, organic light-emitting diodes (OLEDs), and other technologies that rely on the interaction of light with matter .

properties

IUPAC Name |

methyl 2-(3-nitropyridin-2-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4S/c1-14-7(11)5-15-8-6(10(12)13)3-2-4-9-8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYTYRDJPVIJOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=C(C=CC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxycarbonyl)methylthio-3-nitropyridine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-Nitrophenyl)thio]quinoline hydrochloride](/img/structure/B6319847.png)

![1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride](/img/structure/B6319855.png)